molecular formula C10H17ClO B14687448 Citronelloyl chloride

Citronelloyl chloride

Cat. No.: B14687448
M. Wt: 188.69 g/mol
InChI Key: NOXCOFIBMWWGPQ-UHFFFAOYSA-N
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Description

3,7-Dimethyl-6-octenoyl chloride is an organic compound with the molecular formula C10H17ClO. It is a derivative of 3,7-dimethyl-6-octenoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyl-6-octenoyl chloride can be synthesized from 3,7-dimethyl-6-octenoic acid through a reaction with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In an industrial setting, the production of 3,7-dimethyl-6-octenoyl chloride may involve the use of more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-6-octenoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, 3,7-dimethyl-6-octenoyl chloride hydrolyzes to form 3,7-dimethyl-6-octenoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the preparation of 3,7-dimethyl-6-octenoyl chloride from the corresponding acid.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

    3,7-Dimethyl-6-octenoic Acid: Formed through hydrolysis.

    3,7-Dimethyl-6-octenol: Formed through reduction.

Scientific Research Applications

3,7-Dimethyl-6-octenoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drug candidates and in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,7-dimethyl-6-octenoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may modify proteins or enzymes, affecting their function and activity.

Comparison with Similar Compounds

3,7-Dimethyl-6-octenoyl chloride can be compared with other acyl chlorides, such as:

    Acetyl Chloride (CH3COCl): A simpler acyl chloride used in similar nucleophilic substitution reactions.

    Benzoyl Chloride (C6H5COCl): An aromatic acyl chloride with different reactivity due to the presence of the benzene ring.

    3,7-Dimethyl-6-octenoic Acid (C10H18O2): The parent compound from which 3,7-dimethyl-6-octenoyl chloride is derived.

The uniqueness of 3,7-dimethyl-6-octenoyl chloride lies in its specific structure, which imparts distinct reactivity and properties compared to other acyl chlorides.

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

3,7-dimethyloct-6-enoyl chloride

InChI

InChI=1S/C10H17ClO/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3

InChI Key

NOXCOFIBMWWGPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC(=O)Cl

Origin of Product

United States

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